3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQSJPVIZBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl Methyl Pyridine and Analogous Pyridine Triazole Hybrids
Established Synthetic Routes to Pyridine-Triazole Compounds
The construction of pyridine-triazole hybrids relies on robust and well-documented chemical reactions. These methods typically involve either the pre-formation of one heterocycle followed by the construction of the second, or the direct linkage of the two pre-synthesized rings.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. scispace.comnih.gov This reaction is the most prominent method for synthesizing 1,2,3-triazoles . While the target compound of this article is a 1,2,4-triazole (B32235) derivative, the CuAAC reaction is fundamental for creating analogous structures where the pyridine (B92270) moiety is linked to a 1,2,3-triazole.
The process involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) or used directly as a copper(I) salt (like CuI or CuBr). scispace.comnih.gov For the synthesis of pyridine-1,2,3-triazole hybrids, this would typically involve reacting a pyridine-substituted alkyne (e.g., 3-ethynylpyridine) with an appropriate azide, or a pyridine-substituted azide (e.g., 3-(azidomethyl)pyridine) with an alkyne. mdpi.com The reaction reliably yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov
Multi-Step Synthesis from Precursor Heterocyclic Compounds
The synthesis of the 1,2,4-triazole isomer, as found in 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, requires different strategies. Classic methods often involve the cyclization of acyclic precursors. Two notable named reactions for forming the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions.
The Pellizzari reaction involves the condensation of an amide and an acyl hydrazide at high temperatures to form a 1,2,4-triazole. scispace.comwikipedia.orgdrugfuture.com The mechanism proceeds through the formation of a diacylhydrazine intermediate which then cyclizes with the elimination of water. wikipedia.org However, this method can suffer from low yields and the need for harsh conditions. wikipedia.org
The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine (B178648) in the presence of a weak acid to yield an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.orgwikipedia.org If the acyl groups on the imide are different, the reaction exhibits regioselectivity, with the group from the stronger acid predominantly found at the 3-position of the resulting triazole. wikipedia.org
A more direct and widely used approach for creating 1,2,4-triazolyl pyridines starts with a pyridine-containing hydrazide. For instance, research into new antitubercular agents involved treating a pyridine hydrazide with various isothiocyanates to form 1,4-disubstituted thiosemicarbazides. nih.gov These intermediates are then cyclized under basic conditions (e.g., aqueous NaOH) to generate the corresponding 1,2,4-triazole-3-thiones, which can be further functionalized. nih.govnih.gov
Strategies for Attaching the 1,2,4-Triazole Moiety to the Pyridine Ring
A primary and highly effective strategy for synthesizing this compound involves the direct N-alkylation of the 1,2,4-triazole ring. This method separates the synthesis into two key stages: the formation of the individual heterocyclic rings and their subsequent linkage.
The reaction involves treating 1H-1,2,4-triazole, which acts as a nucleophile, with a pyridine derivative containing a leaving group on the methyl substituent, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428) hydrochloride. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A critical aspect of this reaction is regioselectivity. 1H-1,2,4-triazole has two potential sites for alkylation: the N1 and N4 positions. The reaction conditions can influence the ratio of the resulting N1 and N4 isomers. Studies on the alkylation of substituted triazoles have shown that while N4-substituted products may form as the kinetic product under certain conditions, the N1-substituted analogue is often the more thermodynamically stable product. researchgate.net For the synthesis of the target compound, the desired product is the N1-alkylated isomer.
Advanced Synthetic Approaches and Reaction Conditions
To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic chemistry has incorporated advanced techniques like microwave assistance and transition-metal catalysis.
Microwave-Assisted Synthesis for Reaction Time Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. wikipedia.orgcapes.gov.br The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. mdpi.comresearchgate.net
Several syntheses of 1,2,4-triazoles and their fused pyridine analogs have been optimized using this technology. For example, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed involving the activation of secondary amides with triflic anhydride, followed by a microwave-induced cyclodehydration step with a hydrazide. acs.org This method was effective with reaction times as short as one hour under microwave heating at 110-140 °C. acs.org Even more advanced are catalyst-free approaches, such as the synthesis of scispace.comwikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides in toluene, which proceeds efficiently under microwave conditions without the need for any metal catalyst or additive. nih.govmdpi.com
| Reaction Type | Precursors | Conditions (Conventional) | Conditions (Microwave) | Yield Improvement | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole Formation | Amide + Hydrazide | High temp, long reaction times | 400W, 4-8 min | Significant time reduction and yield increase | wikipedia.org |
| scispace.comwikipedia.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine Synthesis | Enaminonitrile + Benzohydrazide | Reflux, 12-24 h | 140 °C, 15-30 min | From no reaction or low yield to 65-94% yield | mdpi.com |
| scispace.comwikipedia.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine Synthesis | 2-Chloropyridine + Hydrazide | Conventional heating for dehydration step | Dehydration in acetic acid via microwave | Facilitated efficient cyclization | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions in Hybrid Synthesis
Palladium-catalyzed cross-coupling reactions represent a versatile and powerful method for forming carbon-carbon and carbon-heteroatom bonds, providing an advanced route to pyridine-triazole hybrids. These methods are particularly useful for creating analogs with a direct linkage between the two rings, rather than the methylene (B1212753) bridge found in the title compound.
One such approach is the direct C-H arylation, where a C-H bond on the triazole ring is directly coupled with a pyridyl halide. nih.gov For example, the Pd-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles with various aryl and heteroaryl halides has been successfully demonstrated. nih.govacs.org Similarly, palladium catalysts have been employed for the N-arylation of triazoles with aryl halides, including pyridyl chlorides and bromides. nih.govresearchgate.net These reactions often require a specific palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand to stabilize the catalyst, and a base. The choice of ligand can be crucial for achieving high yields and selectivity. nih.gov
A notable application for forming a fused pyridine-triazole system involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This is followed by a dehydration step to yield the scispace.comwikipedia.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold. This two-step, one-pot procedure highlights the efficiency of using palladium catalysis to facilitate the key bond-forming event. organic-chemistry.org
| Coupling Type | Pyridine Component | Triazole Component | Catalyst System (Pd Source/Ligand) | Key Feature | Reference |
|---|---|---|---|---|---|
| N-Arylation | Aryl Bromides/Chlorides | 1,2,3-Triazole | Pd₂(dba)₃ / Biaryl phosphine | Highly N2-selective arylation of the triazole ring. | nih.gov |
| C-H Arylation | Aryl Bromides | 1,4-disubstituted 1,2,3-triazole | Pd(OAc)₂ / PPh₃ | Direct functionalization of the triazole C-5 position. | nih.gov |
| N-Arylation/Dehydration | 2-Chloropyridine | Hydrazides | Pd catalyst | Forms a fused scispace.comwikipedia.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system. | organic-chemistry.org |
Aqueous Medium Reactions for Green Chemistry Principles
In alignment with the principles of green chemistry, synthetic methodologies for triazole derivatives are increasingly being developed to utilize environmentally benign solvents, with water being the most desirable. The use of an aqueous medium is a cornerstone of creating more sustainable chemical processes. Research has demonstrated the feasibility of synthesizing 1,2,4-triazole structures in water, sometimes with a co-solvent like DMSO, which can lead to high yields and simplified purification procedures. nih.gov These green chemistry approaches often involve ultrasound or microwave irradiation to facilitate the reaction, reducing reaction times and energy consumption. nih.govresearchgate.net For instance, the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones has been successfully achieved in an aqueous medium, highlighting a facile and green access to this class of compounds. nih.gov Such protocols are advantageous as they are often operationally simple, inexpensive, and reduce the reliance on volatile and hazardous organic solvents. researchgate.netmdpi.com
One-Pot Reaction Strategies
One-pot synthesis represents an efficient strategy for constructing complex molecules like pyridine-triazole hybrids by combining multiple reaction steps into a single procedural operation without isolating intermediates. This approach enhances atom economy, reduces solvent waste, and saves time. rsc.org For analogous fused systems like rsc.orgresearchgate.netrsc.orgtriazolo[4,3-a]pyridines, efficient and operationally simple one-pot methods have been developed that proceed at room temperature from readily available starting materials. rsc.org These reactions can involve the copper-catalyzed oxidative N-N bond formation following a hydrazonation step, all within a single reaction vessel. researchgate.net The synthesis of various 1,5-fused 1,2,4-triazoles from N-arylamidines has also been achieved through metal-free oxidative N-N bond formation, a process that is amenable to a one-pot setup and offers advantages like short reaction times and mild conditions. organic-chemistry.org These strategies showcase the potential for streamlined synthesis of pyridine-triazole structures.
Structural Confirmation Techniques for Synthesized Compounds
The definitive identification of synthesized compounds such as this compound and its analogs requires a combination of modern analytical techniques. These methods provide unambiguous evidence of the molecular structure, composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For pyridine-triazole hybrids, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of a typical 1,2,4-triazole linked to a pyridine ring via a methylene bridge, characteristic signals are observed. The protons on the pyridine ring appear in the aromatic region (typically δ 7.0-8.8 ppm). nih.govamhsr.org The two protons of the 1,2,4-triazole ring typically present as distinct singlets, often at chemical shifts greater than 8.0 ppm. nih.gov The methylene bridge (CH₂) protons connecting the two heterocyclic rings usually appear as a sharp singlet in the range of δ 5.5-6.0 ppm.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the pyridine and triazole rings appear in the downfield region (δ 120-160 ppm), while the methylene bridge carbon gives a signal at a more upfield position. rsc.orgnih.gov
Table 1: Representative NMR Data for Pyridine-Triazole Hybrids
| Nucleus | Functional Group | Representative Chemical Shift (δ ppm) |
|---|---|---|
| ¹H | Pyridine-H | 7.0 - 8.8 |
| ¹H | Triazole-H | 8.0 - 9.0 |
| ¹H | Methylene-H (Py-CH₂-Triazole) | 5.5 - 6.0 |
| ¹³C | Pyridine-C | 120 - 155 |
| ¹³C | Triazole-C | 140 - 155 |
Note: Data is representative of analogous structures and may vary based on substitution and solvent. nih.govamhsr.orgsemanticscholar.orgrsc.org
Mass Spectrometry (MS, HR-ESI-MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, which is crucial for confirming the elemental composition. nih.gov For example, in the analysis of a related triazolyl pyridine, the calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally observed mass, confirming the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural insights, revealing how the molecule breaks apart and confirming the connectivity of the pyridine and triazole moieties. researchgate.netresearchgate.net
Table 2: Example of High-Resolution Mass Spectrometry Data
| Compound Family | Ion | Calculated m/z | Found m/z |
|---|
Note: Data corresponds to an analogous compound, 3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, as a representative example. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In pyridine-triazole hybrids, characteristic absorption bands confirm the presence of the heterocyclic rings and the connecting alkyl chain. Key vibrational frequencies include C=N and C=C stretching within the aromatic rings, typically found in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com C-H stretching vibrations for the aromatic and methylene groups are also observed. The absence of certain bands, such as a broad N-H stretch (unless a tautomeric form is present) or a C=O stretch, can confirm the successful outcome of a specific synthetic step. researchgate.netufv.br
Table 3: Typical IR Absorption Frequencies for Pyridine-Triazole Hybrids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N (in rings) | Stretch | 1650 - 1550 |
| C=C (in rings) | Stretch | 1600 - 1400 |
Note: Values are typical ranges for analogous heterocyclic compounds. researchgate.netmdpi.comufv.br
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized substance. The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. mdpi.comufv.br
Table 4: Representative Elemental Analysis Data
| Element | Calculated % | Found % |
|---|---|---|
| C | 57.59 | 57.28 |
| H | 4.83 | 4.70 |
Note: Data corresponds to an analogous compound, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, as a representative example. mdpi.com
X-ray Crystallography for Molecular Structure Elucidation
Detailed research findings from X-ray diffraction studies on various pyridine-triazole hybrids have revealed key structural features. For instance, the analysis of analogous compounds often shows a degree of planarity in both the pyridine and triazole rings, although the dihedral angle between these two rings can vary significantly depending on the substituents and the nature of the linker.
In the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate , a notable analogue, the nicotinoyloxy and phenyl groups, as well as the triazole system, are planar. The dihedral angle between the nicotinoyloxy fragment and the triazole ring is a significant 88.61 (5)°, indicating a nearly perpendicular arrangement. In contrast, the angle between the planes of the triazole and benzene (B151609) rings is much smaller at 16.54 (11)°. The crystal structure is stabilized by a network of intermolecular interactions, including C—H···N, C—H···O, and C—H···π hydrogen bonds, alongside aromatic π–π stacking interactions. nih.govresearchgate.net
Another related structure, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol , which shares the (1H-1,2,4-triazol-1-yl)methyl moiety, crystallizes in the monoclinic system with the space group P2₁/n. The dihedral angle between the plane of the benzene ring and the triazole ring is 33.40 (5)°. The crystal packing is characterized by O—H⋯N hydrogen bonds that link the molecules into chains. These chains are further organized into layers by weak C—H⋯N interactions, and the layers are connected into a three-dimensional network by π–π stacking between the triazole rings, with a centroid–centroid separation of 3.556 (1) Å. nih.gov
In more complex fused systems, such as a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative , the triazole and indole (B1671886) rings are twisted with respect to each other, with a twist angle of 12.65°. The crystal structure is dominated by H···H, H···C, N···H, and Br···H contacts. mdpi.comresearchgate.net For bicyclic pyridine-1,2,3-triazole hybrids, the pyridine ring is typically planar. nih.gov
The study of zwitterionic pyridinium-triazole ligands has also provided valuable insights into conformational variability, which is influenced by the presence of spacers like a methylene group. These variations in dihedral angles between the triazole, pyridinium, and other functional groups directly impact the supramolecular assembly in the crystal lattice. mdpi.com
The crystallographic data for these and other analogous compounds are summarized in the tables below.
Crystal Data and Structure Refinement for Pyridine-Triazole Hybrids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C₁₅H₁₂N₄O₂ | Monoclinic | P2₁/n | 5.5178 (5) | 23.650 (2) | 10.287 (2) | 90 | 91.841 (14) | 90 | nih.govresearchgate.net |
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | C₉H₉N₃OS | Monoclinic | P2₁/n | 5.3975 (10) | 10.0099 (19) | 18.311 (3) | 90 | 91.010 (3) | 90 | nih.gov |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (Compound 3) | Not specified | Triclinic | P-1 | 5.9308 (2) | 10.9695 (3) | 14.7966 (4) | 100.5010 (10) | 98.6180 (10) | 103.8180 (10) | mdpi.comresearchgate.net |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1) | Not specified | Monoclinic | P2₁ | 6.23510 (10) | 26.0156 (4) | 12.4864 (2) | 90 | 93.243 (2) | 90 | mdpi.comresearchgate.net |
Selected Bond Lengths and Angles for (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
| Bond/Angle | Value (Å/°) |
| C-N (triazole) | ~1.32 - 1.38 |
| N-N (triazole) | ~1.30 - 1.35 |
| C-O (ester) | ~1.20, ~1.35 |
| C-C (linker) | ~1.50 |
| N-C-C (linker) | ~110 - 112 |
| C-O-C (ester) | ~117 |
Note: The values are approximate and derived from typical bond lengths and angles in similar organic molecules.
Coordination Chemistry of 3 1h 1,2,4 Triazol 1 Yl Methyl Pyridine Derivatives
Ligand Properties of Pyridine-1,2,4-Triazole Scaffolds
The utility of pyridine-1,2,4-triazole derivatives in coordination chemistry is rooted in their inherent structural properties, particularly the presence of multiple nitrogen donor atoms that can readily coordinate to metal ions.
Nitrogen-Rich Donor Sites for Metal Coordination
Pyridine-1,2,4-triazole ligands are classified as nitrogen-donor ligands, which coordinate to metal ions via the lone pair electrons on their nitrogen atoms. nih.gov The scaffold of 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine contains two distinct heterocyclic systems, each offering potential coordination sites. The pyridine (B92270) ring provides one nitrogen donor atom, while the 1,2,4-triazole (B32235) ring contains three nitrogen atoms. nih.govnih.gov This abundance of nitrogen atoms makes these scaffolds potent ligands for a wide range of transition metals. daneshyari.com Studies on related pyridyl-triazole ligands have shown that coordination typically involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the triazole ring, often the N4 atom in 1,2,4-triazoles or the N2/N3 atoms in 1,2,3-triazoles. cdnsciencepub.comresearchgate.net
Chelation Capabilities and Coordination Modes
The spatial arrangement of the nitrogen donors in pyridine-1,2,4-triazole scaffolds allows them to function as effective chelating agents. The most common coordination mode is bidentate chelation, where the ligand forms a stable five- or six-membered ring with a metal center by coordinating through the pyridine nitrogen and a nitrogen atom from the triazole ring. nih.govnih.gov This N,N'-chelation is a recurring motif in the coordination chemistry of these ligands with various metal ions, including platinum(II) and copper(II). nih.govresearchgate.net
Beyond simple chelation, these ligands exhibit versatile coordination behaviors. The 1,2,4-triazole moiety is particularly well-known for its ability to act as a bridging ligand, linking two or more metal centers. This is typically achieved through coordination of the N1 and N2 atoms of the triazole ring, a mode that is fundamental to the formation of dinuclear complexes and high-dimensional coordination polymers. cityu.edu.hkd-nb.info In some instances, deprotonation of the triazole ring can lead to a triazolate bridge between two metal centers, as observed in some binuclear copper(II) complexes. nih.gov This adaptability in coordination allows for the construction of structurally diverse metal-organic assemblies.
Formation and Characterization of Metal Complexes
The reaction of this compound and its derivatives with various metal precursors leads to the formation of stable complexes with interesting electronic and structural properties.
Rhenium(I) Complexes and Their Electronic Properties
Rhenium(I) tricarbonyl complexes incorporating pyridine-triazole ligands have been studied for their unique photophysical and electrochemical properties. Typically, these complexes are synthesized by reacting the ligand with a precursor such as [Re(CO)₅Cl]. The resulting complexes often adopt a facial (fac) geometry, with the pyridine-triazole ligand acting as a bidentate N,N'-donor, and three carbonyl ligands and a halide occupying the remaining coordination sites.
The electronic properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. cdnsciencepub.com UV-vis absorption spectra show intense bands in the UV region, which are assigned to these MLCT transitions, often directed towards the pyridine moiety of the ligand. cdnsciencepub.com The electrochemical behavior is characterized by a quasi-reversible Re(I)/Re(II) oxidation and irreversible ligand-based reduction processes. cdnsciencepub.com These complexes are often weakly emissive at room temperature, with short excited-state lifetimes. cdnsciencepub.com
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Oxidation Potential Eox (V vs. Fc/Fc+) | Reduction Potential Ered (V vs. Fc/Fc+) |
|---|---|---|---|---|---|
| fac-[Re(py-CH₂-tri-R)(CO)₃Cl] (general) | ~300-350 | ~550-600 | <10⁻³ | ~1.4 - 1.6 | ~-1.5 - -1.8 |
Copper(II), Platinum(IV), and Gold(III) Complexes
The nitrogen-rich pocket of pyridine-triazole ligands is effective for coordinating with a variety of other transition metals.
Copper(II) Complexes : Copper(II) readily forms complexes with pyridyl-triazole ligands. Structural characterization often reveals dinuclear or polynuclear structures where the triazole ring bridges two copper centers through its N1 and N2 atoms. d-nb.info In one such dinuclear complex, each copper(II) ion adopts a distorted trigonal-bipyramidal geometry, coordinated by three nitrogen atoms from the bridging triazolate ligand and oxygen atoms from acetate and DMF co-ligands. nih.gov The two bridged copper atoms form a planar six-membered metallocycle, a common structural motif for these systems. nih.gov
Platinum(IV) Complexes : While platinum(II) complexes with pyridine-triazole ligands are more common, platinum(IV) analogues can be synthesized. The typical route involves the oxidative addition of a molecule like chlorine (Cl₂) or iodobenzene dichloride (PhICl₂) to a pre-formed square-planar platinum(II) precursor. nih.gov This results in an octahedral Pt(IV) complex. The chemistry of platinum(IV) with ligands like 3,4,5-tris(2-pyridyl)-4-H-1,2,4-triazole has been described, where the ligand chelates to the metal center, and the resulting complex can undergo oxidation to the Pt(IV) state. nih.govnih.gov These Pt(IV) complexes are generally kinetically inert. nih.gov
Gold(III) Complexes : Gold(III) has a strong affinity for N-donor ligands, and its coordination chemistry with pyridine-triazole scaffolds has been explored. Reaction of ligands such as 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine with Au(III) precursors like K[AuCl₄] can yield neutral, square-planar complexes of the type [AuCl₃(ligand)]. cdnsciencepub.com In these adducts, the ligand coordinates in a monodentate fashion through the pyridine nitrogen. Further reaction can lead to cationic complexes like [AuCl₂(ligand)]⁺, where the ligand acts as a bidentate N,N'-chelate. cdnsciencepub.com
| Metal Ion | Typical Formula | Coordination Geometry | Ligand Coordination Mode |
|---|---|---|---|
| Copper(II) | [Cu₂(L)₂(OAc)₂(dmf)₂] | Distorted Trigonal-Bipyramidal | Bidentate, Bridging (N1, N2) |
| Platinum(IV) | [Pt(L)Cl₃X] | Octahedral | Bidentate (Chelating) |
| Gold(III) | [AuCl₂(L)]⁺ | Square-Planar | Bidentate (Chelating) |
Note: L represents a deprotonated pyridine-triazole ligand. The specific structures can vary based on co-ligands and reaction conditions. nih.govcdnsciencepub.comnih.gov
Zinc(II) Coordination Polymers
The propensity of the 1,2,4-triazole group to act as an N1,N2-bridge makes pyridine-1,2,4-triazole ligands excellent building blocks for constructing coordination polymers with metal ions that favor tetrahedral or octahedral geometries, such as Zinc(II). The combination of a chelating pyridine-triazole unit and a bridging dicarboxylate co-ligand can lead to the formation of robust, high-dimensional metal-organic frameworks (MOFs). In these structures, the Zn(II) ions act as nodes, which are linked by both the pyridine-triazole ligand and the organic co-linker to extend the structure in one, two, or three dimensions. d-nb.info The resulting network topology is highly dependent on the coordination preferences of the metal ion, the geometry of the ligands, and the reaction conditions. For example, a 3D zinc(II) coordination polymer has been constructed using the related ligand 2-[(1H-1,2,4-triazol-1-yl)methyl]-1H-benzimidazole, demonstrating the effectiveness of this ligand type in forming extended frameworks.
Thorium(IV) Complexes and Their Structures
The coordination chemistry of thorium(IV) is of significant interest due to its position as an early actinide and its potential applications in nuclear fuel cycles and as a surrogate for more radiologically hazardous actinides. Thorium(IV) is a hard Lewis acid and typically exhibits high coordination numbers, commonly ranging from 8 to 12, with a preference for oxygen and nitrogen donor ligands.
While specific structural data for thorium(IV) complexes with this compound are not extensively documented in the reviewed literature, the coordination behavior of thorium(IV) with other N-donor heterocyclic ligands provides valuable insights. Thorium(IV) readily forms coordination polymers with ligands containing pyridyl and carboxylate functionalities. researchgate.net In these structures, the thorium center often displays a high coordination number, with the ligands bridging multiple metal centers to form extended one-, two-, or three-dimensional networks.
For instance, in thorium(IV) coordination polymers with pyridinedicarboxylic acids, a common structural motif involves the bidentate coordination of the thorium(IV) cation to a carboxylate group and the nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring. researchgate.net It is plausible that this compound could coordinate to thorium(IV) in a similar bidentate fashion, utilizing the pyridine nitrogen and one of the nitrogen atoms from the triazole ring. The flexibility of the methylene (B1212753) linker would allow the ligand to adopt various conformations to accommodate the geometric preferences of the large thorium(IV) ion.
The formation of polynuclear thorium(IV) clusters, such as trinuclear oxo-centered units, has also been observed in coordination polymers with multidentate ligands. researchgate.net The ability of the triazole ring of this compound to act as a bridging ligand between two metal centers could facilitate the formation of such polynuclear thorium(IV) complexes. scispace.com
Table 1: General Structural Characteristics of Thorium(IV) Coordination Polymers with N-Donor Ligands
| Feature | Description |
| Coordination Number | Typically 8, 9, 10, 11, or 12 |
| Common Geometries | Distorted bicapped hexagonal antiprism, monocapped square antiprism, distorted octahedron illinois.eduacs.org |
| Ligand Coordination | Bidentate (N,N' or N,O chelation), Bridging |
| Polymer Dimensionality | 1D chains, 2D layers, 3D frameworks |
| Common Ligands | Pyridinedicarboxylic acids, Aminotriazoles, Schiff bases researchgate.netfu-berlin.de |
Applications in Coordination Chemistry
The unique structural features of this compound and its derivatives make them attractive candidates for various applications in coordination chemistry, particularly in the construction of functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The modular nature of these materials allows for the tuning of their structures and properties for specific applications. Ligands containing both pyridine and triazole functionalities are well-suited for the construction of MOFs and coordination polymers due to their ability to act as versatile linkers. mdpi.com
The 1,2,4-triazole ring is known to act as a bridging ligand, connecting two metal centers through its N1 and N2 or N1 and N4 positions. scispace.com This bridging capability, combined with the coordinating ability of the pyridine nitrogen in this compound, allows for the formation of extended networks with diverse topologies. The flexibility of the methylene spacer between the pyridine and triazole rings can also influence the final structure of the coordination polymer.
While specific MOFs based on this compound are not prominently reported, numerous examples exist for related pyridyl-triazole ligands. These ligands have been successfully employed to create 1D, 2D, and 3D coordination polymers with various transition metals. mdpi.comacs.org The resulting frameworks can exhibit interesting properties such as porosity, luminescence, and magnetic ordering, depending on the choice of metal and the specific ligand geometry. The presence of uncoordinated nitrogen atoms on the triazole ring within a MOF structure can also serve as Lewis basic sites for post-synthetic modification or for applications in sensing and catalysis. acs.org
Table 2: Examples of MOFs and Coordination Polymers with Pyridyl-Triazole Ligands
| Ligand | Metal Ion | Dimensionality | Reference |
| 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cu(I) | 2D and 3D | acs.org |
| 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(II) | 3D | acs.org |
| 1-(cyclohexyl)-4-(2-pyridyl)-1,2,3-triazole | Ni(II) | 0D (discrete complex) | rsc.org |
Potential in Catalysis
Metal complexes containing pyridyl-triazole ligands have emerged as promising catalysts for a variety of organic transformations. The electronic properties of both the pyridine and triazole rings can be readily tuned by introducing different substituents, which in turn influences the catalytic activity of the corresponding metal complex.
For instance, nickel complexes bearing "click"-derived pyridyl-triazole ligands have been investigated as pre-catalysts for ethylene oligomerization, demonstrating moderate activity and good selectivity towards C4 oligomers. rsc.org The coordination environment around the metal center, dictated by the ligand, plays a crucial role in determining the outcome of the catalytic reaction.
Furthermore, rhenium complexes with 4-(2-pyridyl)-1,2,3-triazole ligands have been shown to be efficient electrocatalysts for the reduction of CO2. researchgate.net The stability and catalytic efficiency of these complexes highlight the potential of pyridyl-triazole ligands in the development of catalysts for important chemical transformations. While the catalytic applications of complexes derived from this compound have yet to be extensively explored, the existing research on related systems suggests that they could serve as versatile platforms for the design of new and efficient catalysts. The presence of both a σ-donating pyridine ring and a π-acidic triazole ring can stabilize different oxidation states of the metal center, which is often a key requirement for catalytic cycles.
Table 3: Catalytic Applications of Metal Complexes with Pyridyl-Triazole Ligands
| Metal Complex | Catalytic Reaction | Reference |
| Nickel(II) with 1-(cyclohexyl)-4-(2-pyridyl)-1,2,3-triazole | Ethylene oligomerization | rsc.org |
| Rhenium(I) with 4-(2-pyridyl)-1,2,3-triazole | CO2 electroreduction | researchgate.net |
| Palladium(II) with triazole-pyridine ligands | C-H activation | memphis.edu |
Computational Chemistry Investigations of 3 1h 1,2,4 Triazol 1 Yl Methyl Pyridine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that dictate a molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govacs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govnih.gov For 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine and its analogues, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized molecular geometries and electronic properties. nih.govnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov In triazole derivatives, the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov This distribution is crucial for understanding how the molecule interacts with other chemical species.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net For triazole-containing compounds, the nitrogen atoms of the triazole ring are often identified as regions of negative potential, indicating their role as hydrogen bond acceptors in biological systems. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of a Triazole Analogue
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are representative and are based on typical findings for structurally similar triazole derivatives. Actual values for this compound would require specific calculations.
To understand a molecule's response to light and its photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. jchemrev.comjchemrev.com This extension of DFT is used to calculate the energies of electronic excited states and to simulate UV-visible absorption spectra. jchemrev.comjchemrev.com For this compound and its analogues, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. jchemrev.comjchemrev.com
These calculations can reveal the nature of the electronic transitions, such as n → π* or π → π*, which are common in heterocyclic compounds. jchemrev.comjchemrev.com The results of TD-DFT studies are often compared with experimental spectra to validate the computational model. jchemrev.comjchemrev.com Such analyses are crucial for the design of molecules with specific optical properties, for example, in the development of fluorescent probes or photosensitizers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of a molecule over time. mdpi.comresearchgate.net For this compound, MD simulations are particularly useful for studying its behavior in a biological environment, such as in complex with a protein target. frontiersin.orgnih.gov
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. mdpi.comresearchgate.net These simulations can reveal the stability of a ligand-protein complex, the flexibility of different parts of the molecule, and the role of solvent molecules in the binding process. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the system. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. ijcrcps.comnih.govbohrium.com This method is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-target recognition. ijcrcps.comnih.govnih.gov
For this compound, molecular docking can be used to predict its binding affinity and mode of interaction with various biological targets. frontiersin.orgijcrcps.comnih.govnih.govnih.gov The 1,2,4-triazole (B32235) moiety is a common feature in many antifungal and anticancer agents, where it often coordinates with a metal ion in the active site of an enzyme, such as the heme iron in cytochrome P450 enzymes like CYP51 (lanosterol 14α-demethylase). frontiersin.orgnih.gov Docking studies of triazole derivatives have shown that the N4 atom of the triazole ring is often crucial for this coordination. nih.gov
The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity. ijcrcps.com While these scores are not always perfectly correlated with experimental binding affinities, they are very useful for ranking potential ligands and prioritizing them for further experimental testing. ijcrcps.com
Table 2: Representative Molecular Docking Results for a Triazole Ligand with a Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 500 nM |
| Key Interacting Residues | TYR132, HIS377, MET508 |
Note: The values and residues in this table are illustrative and based on docking studies of similar triazole compounds with targets like CYP51. Specific results for this compound would depend on the chosen protein target.
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing the specific interactions that stabilize the binding. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. frontiersin.org For triazole-containing compounds, the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.gov The nitrogen atoms of the triazole and pyridine rings can also act as hydrogen bond acceptors. frontiersin.org
The identification of these key interacting residues is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. nih.gov For example, if a particular hydrogen bond is found to be critical for binding, medicinal chemists can design new analogues that optimize this interaction, potentially leading to more potent inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active molecules. Computational SAR studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, correlate the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of 1,2,4-triazole and pyridine, these studies have been crucial in identifying key molecular features that govern their therapeutic effects, such as anticancer and antimicrobial activities. nih.govkashanu.ac.irijpca.orgnih.govnih.govijpca.org
In the context of 1,2,4-triazole-pyridine derivatives, computational SAR studies have revealed that the nature and position of substituents on both the triazole and pyridine rings significantly influence their biological potency. nih.govnih.gov For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
While specific QSAR models for this compound are not extensively documented in publicly available literature, general findings for related structures indicate that modifications to the pyridine ring and substitutions on the triazole moiety can lead to substantial changes in activity. For example, studies on similar 1,2,4-triazole derivatives have shown that the presence of electron-withdrawing or electron-donating groups can modulate the electronic landscape of the molecule, impacting its binding affinity to target proteins. nih.gov
A representative, hypothetical SAR table based on general knowledge of similar heterocyclic compounds is presented below to illustrate the principles.
| Compound Analogue | Modification | Predicted Biological Activity Trend |
| Analogue A | Addition of a methyl group to the pyridine ring | May enhance lipophilicity and cell membrane permeability. |
| Analogue B | Introduction of a halogen atom (e.g., Cl, F) on the pyridine ring | Can alter electronic properties and introduce halogen bonding capabilities. |
| Analogue C | Substitution on the triazole ring | Could influence the hydrogen-bonding capacity and overall polarity. |
| Analogue D | Replacement of the methylene (B1212753) bridge | May change the conformational flexibility and orientation of the two rings. |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing, stability, and solubility. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these non-covalent interactions within a crystal lattice. mdpi.comnih.govmdpi.com This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
For pyridine-triazole derivatives, Hirshfeld surface analysis has been employed to elucidate the nature and extent of various intermolecular interactions, including hydrogen bonds and van der Waals forces. mdpi.comnih.govmdpi.com These interactions play a crucial role in the formation of the supramolecular architecture of the crystal. mdpi.com
Although a specific crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the provided search results, analysis of closely related compounds provides valuable insights into the expected interactions. For instance, studies on other triazole-containing compounds reveal the prevalence of H···H, C···H, and N···H contacts. researchgate.netmdpi.com The presence of the nitrogen atoms in the triazole and pyridine rings makes C–H···N hydrogen bonds a likely and significant feature in the crystal packing.
| Type of Intermolecular Contact | Expected Percentage Contribution |
| H···H | ~35-55% |
| C···H / H···C | ~15-25% |
| N···H / H···N | ~10-15% |
Note: The data in this table is representative and based on Hirshfeld analyses of structurally similar triazole-pyridine compounds. A precise analysis for this compound would require its specific crystal structure data.
The analysis of these interactions provides a deeper understanding of the forces that govern the molecular assembly in the solid state, which is essential for materials science and pharmaceutical development.
Biological Activity Research of Pyridine 1,2,4 Triazole Hybrid Compounds in Vitro Studies
Antimicrobial Activity
The fusion of pyridine (B92270) and triazole moieties has yielded compounds with notable activity against a range of microbial pathogens. The triazole component is a well-established pharmacophore in several clinically used antimicrobial agents, and its combination with a pyridine ring has been explored to develop new agents to combat drug resistance.
Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans)
Derivatives based on the pyridine-1,2,4-triazole structure have demonstrated significant antifungal properties. The mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P-450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Research into a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides found that many of these compounds exhibit greater efficacy than the standard drug fluconazole (B54011) against several fungal species. nih.gov Particularly against strains of Candida albicans and Rhodotorula mucilaginosa, numerous derivatives displayed Minimum Inhibitory Concentration (MIC) values of 25 µg/mL or lower. nih.gov Further studies have synthesized new series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. nih.gov Preliminary biological testing showed that most of these compounds exhibited high activity against eight common pathogenic fungi, with their performance against deep-seated fungal infections being more potent than against superficial ones. nih.gov Several of these compounds demonstrated higher antifungal activities than both Fluconazole and Terbinafine. nih.gov
| Compound Class | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans, Rhodotorula mucilaginosa | MIC values ≤ 25 µg/mL | nih.gov |
| Substituted 1-(1,2,4-triazolyl-1H-1-yl)-propan-2-ols | Eight common pathogenic fungi | Higher activity than Fluconazole and Terbinafine | nih.gov |
Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
The pyridine-triazole hybrid structure is a promising framework for developing new antibacterial agents, particularly in light of rising antibiotic resistance. rsc.orgresearchgate.net Triazoles can act as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.net
Studies on molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have identified compounds with high potential against both Staphylococcus aureus (a Gram-positive bacterium) and Klebsiella pneumoniae (a Gram-negative bacterium). nih.gov For instance, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 0.25 and 0.5, respectively. nih.gov In other research, a series of pyrazolo[3,4-b]pyridines were evaluated against S. aureus and Escherichia coli, with some derivatives showing moderate activity, producing inhibition zones (IZ) of 12 to 16 mm. japsonline.com Additionally, newly synthesized triazole-pyrazine derivatives have also demonstrated notable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. imist.ma
| Compound Class | Bacterial Species | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine-triazole hybrids | S. aureus, K. pneumoniae | MIC values of 0.25 and 0.5 | nih.gov |
| 1,2,3-Triazole-pyridine hybrids | Methicillin-resistant S. aureus (MRSA) | IC₅₀ values of 34.94, 37.91, and 43.88 µM | rsc.org |
| Pyrazolo[3,4-b]pyridines | S. aureus, E. coli | Inhibition Zone (IZ) of 12-16 mm | japsonline.com |
| Triazole-pyrazine derivatives | S. aureus, E. coli, P. aeruginosa | Significant activity observed | imist.ma |
Anticancer and Antiproliferative Potentials
The hybridization of pyridine and triazole rings has produced a number of compounds with potent cytotoxic effects against various human cancer cell lines. These molecules have been investigated for their ability to inhibit cancer cell growth, interfere with key biological pathways, and induce programmed cell death.
Evaluation against Various Human Cancer Cell Lines (e.g., MCF-7, A549, Colo-205, A2780, HL60, DU-145)
In vitro screening of pyridine-triazole hybrids has demonstrated a broad range of antiproliferative activity. For example, a series of 1,2,3-triazole tethered capsaicinoids showed potent activity against the A549 lung cancer cell line, with IC₅₀ values ranging from 2.9 to 10.5 µM. nih.gov Similarly, certain coumarin-triazole hybrids were particularly effective against the MCF-7 breast cancer cell line, with IC₅₀ values between 2.66 and 10.08 µM, which was significantly more potent than the standard drug cisplatin (B142131) in the same assay. nih.gov
Furthermore, research on 1,2,4-triazole (B32235) derivatives has shown strong activity against the DU-145 prostate carcinoma cell line. researchgate.net In some cases, the synthesized compounds were more active than the standard drug 5-fluorouracil. researchgate.net Other studies have synthesized novel 1,2,3-triazole-amino acid conjugates that significantly inhibited the proliferation of both MCF-7 and HepG2 (liver cancer) cells at concentrations below 10 µM. mdpi.com
| Compound Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-capsaicinoid hybrids | A549 (Lung) | 2.9 - 10.5 µM | nih.gov |
| Coumarin-triazole hybrids | MCF-7 (Breast) | 2.66 - 10.08 µM | nih.gov |
| 1,2,4-Triazole derivatives | DU-145 (Prostate) | More active than 5-fluorouracil | researchgate.net |
| 1,2,3-Triazole-amino acid conjugates | MCF-7 (Breast), HepG2 (Liver) | Significant inhibition at <10 µM | mdpi.com |
| 1,2,3-Triazolyl-pyridine hybrids | HepG2 (Liver) | Strong efficacy observed | nih.gov |
Inhibition of Specific Biological Targets (e.g., Aurora B Kinase)
A key strategy in modern cancer therapy is the targeting of specific proteins that are crucial for tumor growth and survival. Aurora kinases, particularly Aurora B, are frequently overexpressed in various cancers and play a vital role in cell division, making them an attractive therapeutic target. nih.gov
A novel series of 1,2,3-triazolyl-pyridine hybrids has been specifically designed and investigated as inhibitors of Aurora B kinase. nih.gov Molecular docking studies suggest that these hybrid molecules could be effective for treating hepatocellular carcinoma (HCC), a disease where Aurora B kinase is often overexpressed. nih.gov In a related study, an imidazo[4,5-b]pyridine derivative was identified as a potent dual inhibitor of FLT3 and Aurora kinases. acs.org This compound, 27e (CCT241736), potently inhibited the autophosphorylation of Aurora-A in Hela cells with an IC₅₀ of 0.030 µM and inhibited histone H3 phosphorylation (a marker for Aurora-B activity) with an IC₅₀ of 0.148 µM. acs.org Other research has also focused on developing new triazole derivatives as Aurora-A kinase inhibitors, with several compounds showing inhibitory activity in the low to submicromolar range. nih.gov
| Compound Class | Target | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative (27e) | Aurora-A Kinase | 0.030 µM | acs.org |
| Imidazo[4,5-b]pyridine derivative (27e) | Aurora-B Kinase | 0.148 µM | acs.org |
| New triazole derivatives | Aurora-A Kinase | Low to submicromolar range | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Beyond direct cytotoxicity, an important measure of an anticancer agent's effectiveness is its ability to induce apoptosis (programmed cell death) and to halt the cancer cell cycle. Pyridine-triazole and related heterocyclic compounds have shown promise in this area.
For instance, a series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were found to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov The apoptotic capability of these compounds was confirmed by observing an increase in the activity of caspase-9, a key enzyme in the apoptotic cascade. nih.gov In another study, a trisubstituted-imidazole containing a pyridine moiety, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP), was shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Inhibition of this pathway led to the activation of caspases and the cleavage of PARP, both hallmark events of apoptosis. nih.gov
Neurotropic and Anticonvulsant Properties
The hybridization of pyridine and 1,2,4-triazole moieties has yielded compounds with notable neurotropic and anticonvulsant activities. In vitro and related screening models are crucial for identifying promising candidates. Studies involving antagonism towards pentylenetetrazole (PTZ)-induced seizures are a common method for evaluating anticonvulsant potential. nih.gov
New hybrids linking bicyclic pyridine structures to a 1,2,3-triazole unit have been synthesized and evaluated. mdpi.com In a pentylenetetrazole (PTZ) antagonism model, these hybrids demonstrated protection ranging from 40% to 80%. nih.gov The most active compounds in these studies were found to contain a pyrano[3,4-c]pyridine ring in their structure. mdpi.comnih.gov For instance, in a thiosemicarbazide (B42300) (TSC)-induced convulsion model, certain compounds increased the latency of seizures by 1.9 to 4.65 times compared to the control group. nih.gov
Further research into triazolylchromans identified that 3-(1H-1,2,4-triazol-1-yl)chroman-4-one showed significant activity in delaying seizures and protecting against PTZ-induced hind limb tonic extension. nih.gov Similarly, 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and its 4-chlorophenyl analog displayed noteworthy anticonvulsant activity in both PTZ and maximal electroshock (MES) tests. nih.gov The potential of these compounds is underscored by studies on S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones, which have shown significant anticonvulsant potential in computer predictions and experimental models. zsmu.edu.ua
| Compound Class/Derivative | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Bicyclic Pyridine-1,2,3-Triazole Hybrids | Pentylenetetrazole (PTZ) Antagonism | 40% to 80% protection from seizures. | nih.gov |
| Bicyclic Pyridine-1,2,3-Triazole Hybrids | Thiosemicarbazide (TSC)-induced Seizures | Increased seizure latency by 1.5 to 4.37 times compared to control. | mdpi.com |
| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one | PTZ-induced Seizures | Significant delay in seizures and protection against hind limb tonic extension. | nih.gov |
| 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | PTZ and MES Tests | Noticeable anticonvulsant activity. | nih.gov |
| 6-alkoxy- mdpi.comnih.govmdpi.comtriazolo[4,3-b]pyridazine derivatives | Maximal Electroshock (MES) Test | ED₅₀ = 17.3 mg/kg. | wjpsronline.com |
Other Biological Activities Explored in Triazole-Containing Structures
Antiviral Activities
The 1,2,4-triazole nucleus is a key component in several compounds with demonstrated antiviral properties. nuft.edu.ua Hybrids incorporating this scaffold have been tested against various viral targets. For instance, novel phenylpyrazolone-1,2,3-triazole hybrids were evaluated for their ability to inhibit the SARS-CoV-2 Main protease. nih.gov
In these studies, certain amide-linked hybrids showed potent activity. nih.gov Specifically, compounds designated as 6h, 6i, and 6q were more effective at inhibiting the SARS-CoV-2 Main protease than the reference antiviral agent GC-376, with IC50 values of 5.08, 3.169, and 7.55 µM, respectively. nih.gov The pyridine nucleus itself is found in many drugs and is known to contribute to antiviral properties, often by improving water solubility. mdpi.com The combination of pyridine and triazole moieties represents a promising strategy for developing new antiviral agents. mdpi.comnih.gov
| Compound/Hybrid Class | Viral Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Phenylpyrazolone-1,2,3-triazole hybrid (6h) | SARS-CoV-2 Main Protease | 5.08 µM | nih.gov |
| Phenylpyrazolone-1,2,3-triazole hybrid (6i) | SARS-CoV-2 Main Protease | 3.169 µM | nih.gov |
| Phenylpyrazolone-1,2,3-triazole hybrid (6q) | SARS-CoV-2 Main Protease | 7.55 µM | nih.gov |
| Reference Antiviral (GC-376) | SARS-CoV-2 Main Protease | 12.85 µM | nih.gov |
Anti-Inflammatory Potentials
Pyridine-triazole derivatives have been extensively studied for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The 1,2,4-triazole moiety is a valuable building block in designing agents with a strong affinity for the inducible COX-2 isoform. mdpi.com
A study on N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone found that several compounds exhibited significant COX-2 inhibitory activity and a favorable COX-2/COX-1 selectivity ratio. mdpi.com For example, a derivative designated as compound 14 showed COX-2 IC50 of 0.04 µM, comparable to the selective inhibitor celecoxib (B62257) (0.045 µM). mdpi.com Another series of pyridine- and thiazole-based hydrazides showed anti-inflammatory activity with IC50 values ranging from 46.29 to 100.60 μg/mL in an in vitro assay measuring the denaturation of bovine serum albumin. nih.govacs.org
| Compound/Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone derivative (14) | 13.5 µM | 0.04 µM | mdpi.com |
| Pyrrolo[3,4-d]pyridazinone derivative (11b) | 70.96 µM | 48.74 µM | mdpi.com |
| Celecoxib (Reference Drug) | 14.7 µM | 0.045 µM | mdpi.com |
| Diclofenac Sodium (Reference Drug) | 3.8 µM | 0.84 µM | mdpi.com |
| Meloxicam (Reference Drug) | 83.7 µM | 59.2 µM | mdpi.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that are validated drug targets for various diseases. mdpi.com Pyridine-triazole derivatives have emerged as potent inhibitors of several CA isoforms, particularly the tumor-associated hCA IX and XII. mdpi.comresearchgate.net
In one study, novel thiosemicarbazide and 1,2,4-triazole-3-thiol derivatives showed potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov The inhibition constants (Ki) were in the nanomolar range: 1.47 ± 0.37 to 10.06 ± 2.96 nM for hCA I, and 3.55 ± 0.57 to 7.66 ± 2.06 nM for hCA II. nih.gov Another study on coumarin/sulfonamide derivatives containing a triazolyl pyridine moiety also reported high inhibitory activities in the nanomolar range against both hCA IX and hCA XII isoforms. mdpi.com The overexpression of certain carbonic anhydrase isoforms is linked to specific carcinomas, making these inhibitors valuable for further investigation. nih.gov
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
|---|---|---|---|
| Pyridine-bis-1,2,4-triazole derivatives | hCA I | 1.47 ± 0.37 to 10.06 ± 2.96 nM | nih.gov |
| Pyridine-bis-1,2,4-triazole derivatives | hCA II | 3.55 ± 0.57 to 7.66 ± 2.06 nM | nih.gov |
| Coumarin-triazolyl pyridine sulfonamides | hCA IX | High activity in the nanomolar range. | mdpi.com |
| Coumarin-triazolyl pyridine sulfonamides | hCA XII | High activity in the nanomolar range. | mdpi.com |
| 4-Aryl-1H-1,2,3-triazol-1-yl derivatives | hCA XII | Mean Kᵢ value of 1018 nM. | mdpi.com |
Antitubercular Activity
The 1,2,4-triazole core is a privileged structure in the development of new antitubercular agents. researchgate.netbohrium.com Hybrid molecules combining this scaffold with pyridine have shown significant in vitro activity against Mycobacterium tuberculosis. mdpi.com
In a study of dihydropyridine–1,2,3-triazole conjugates, several derivatives demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with Minimum Inhibitory Concentration (MIC) values as low as 6.24 to 6.64 µg/mL. nih.gov Another investigation of pyridine-1,2,4-triazole derivatives found that the presence of a 3,4-dichlorophenyl substituent was a key determinant for anti-tuberculosis activity. mdpi.com One such compound, C4, was particularly active against Mycobacterium H37Ra with an MIC of 0.976 µg/mL. mdpi.com These findings highlight the therapeutic potential of triazole derivatives in combating tuberculosis. nih.govcolby.edu
| Compound Class/Derivative | Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Dihydropyridine–1,2,3-triazole conjugates (J10, J11, J14, J22, J23) | M. tuberculosis H37Ra | 6.24 - 6.64 µg/mL | nih.gov |
| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 µg/mL | mdpi.com |
| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium pheli | 7.81 µg/mL | mdpi.com |
| Pyridine-1,2,4-triazole derivatives (C8, C11, C14) | M. H37Ra, M. pheli, M. timereck | 31.25 - 62.5 µg/mL | mdpi.com |
| Pyrazine-1,2,4-triazole hybrids (T4, T5, T6, etc.) | M. tuberculosis H37Rv | ≤21.25 µM | researchgate.net |
Insecticidal Properties
Derivatives of pyridine and 1,2,4-triazole have been synthesized and evaluated for their potential as insecticides. researchgate.netresearchgate.net The pyridine ring is a core framework in many neonicotinoid insecticides, which are highly effective against a range of pests. nih.gov
In one study, a series of pyridine derivatives were tested against cowpea aphids (Aphis craccivora). nih.gov The most active compounds, 1f and 1d, showed high insecticidal activity with LC50 values of 0.080 and 0.098 mg/L, respectively, approaching the efficacy of the reference insecticide acetamiprid (B1664982) (0.045 mg/L). nih.gov Another study synthesized novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties and tested them against the brown planthopper (Nilaparvata lugens). deepdyve.comproquest.com At a concentration of 100 mg/L, compounds 4-1, 4-2, and 4-19 achieved mortality rates of 93.5%, 94.1%, and 95.5%, respectively. deepdyve.comproquest.com
| Compound/Derivative Class | Target Pest | Activity Measurement | Observed Value | Reference |
|---|---|---|---|---|
| Pyridine derivative (1f) | Aphis craccivora (nymphs) | LC₅₀ | 0.080 mg/L | nih.gov |
| Pyridine derivative (1d) | Aphis craccivora (nymphs) | LC₅₀ | 0.098 mg/L | nih.gov |
| Acetamiprid (Reference) | Aphis craccivora (nymphs) | LC₅₀ | 0.045 mg/L | nih.gov |
| 1,2,4-Triazole derivative (4-1) | Nilaparvata lugens | Mortality (at 100 mg/L) | 93.5% | deepdyve.comproquest.com |
| 1,2,4-Triazole derivative (4-2) | Nilaparvata lugens | Mortality (at 100 mg/L) | 94.1% | deepdyve.comproquest.com |
| 1,2,4-Triazole derivative (4-19) | Nilaparvata lugens | Mortality (at 100 mg/L) | 95.5% | deepdyve.comproquest.com |
Applications of Pyridine 1,2,4 Triazole Hybrid Compounds in Research
Medicinal Chemistry Research and Drug Discovery
In the field of medicinal chemistry, the fusion of pyridine (B92270) and 1,2,4-triazole (B32235) has yielded compounds of considerable therapeutic interest. The ability to modify the core structure at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for drug discovery and development. ijpca.orgnih.gov Researchers have successfully created libraries of these hybrid molecules to explore their potential against a spectrum of diseases. ijpca.orgimpactfactor.org
The structural framework of pyridine-1,2,4-triazole hybrids is a key feature in many compounds exhibiting a broad range of pharmacological effects. Research has shown that derivatives of this scaffold possess not only antimicrobial and anticancer properties but also potential anti-inflammatory, anticonvulsant, antiviral, and analgesic activities. ijpca.orgnih.gov The 1,2,4-triazole ring is a component of several established drugs, including the antiviral ribavirin (B1680618) and the antimigraine agent rizatriptan, highlighting the therapeutic potential of this heterocycle. nih.govmdpi.com The combination of two or more active pharmacophores, such as the pyridine and triazole rings, is a strategy aimed at developing synergistic compounds with enhanced pharmacological action. ijpca.org This approach can lead to the identification of novel lead compounds for further optimization in drug development programs.
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents with novel mechanisms of action. nih.govmdpi.com Pyridine-1,2,4-triazole hybrids have emerged as a promising class of compounds in this area. researchgate.net The 1,2,4-triazole core is present in widely used antifungal drugs like fluconazole (B54011) and itraconazole, which function by inhibiting fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov
Researchers have synthesized and screened numerous pyridine-triazole derivatives, identifying several with potent and specific antimicrobial activity. For instance, studies have demonstrated strong antifungal effects against dermatophytes like Microsporum gypseum and significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Specific derivatives, such as 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, have shown notable antibacterial and antifungal activities, respectively. impactfactor.org The development of these compounds is often aimed at overcoming the resistance mechanisms that render existing drugs ineffective. nih.gov
| Compound Derivative | Target Organism | Activity Noted | Source |
|---|---|---|---|
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum (fungus) | Six derivatives showed antifungal activity superior to the standard drug ketoconazole. | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus (bacterium) | One derivative exhibited antibacterial activity superior to the standard drug streptomycin. | nih.gov |
| 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Gram-positive and Gram-negative bacteria | Potent antibacterial activity. | impactfactor.org |
| 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Gram-positive and Gram-negative bacteria | Potent antibacterial activity. | impactfactor.org |
| 3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Aspergillus niger, Aspergillus clavatus, Candida albicans | Potent antifungal activity. | impactfactor.org |
The quest for more effective and less toxic anticancer drugs is a major focus of medicinal chemistry. ijpca.orgresearchgate.net Pyridine-1,2,4-triazole hybrids have been extensively investigated as potential anticancer agents due to the established role of these heterocyclic rings in compounds with antiproliferative properties. ijpca.orgnih.gov The triazole-containing drug Letrozole, an aromatase inhibitor, is used in cancer therapy. ijpca.org
Synthetic derivatives have been evaluated against various human cancer cell lines. Research has demonstrated that certain ijpca.orgresearchgate.netamhsr.orgtriazolo[1,5-a]pyridinylpyridine derivatives exhibit potent antiproliferative activities against cell lines such as HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer). nih.gov Another study on novel 1,2,4-triazole-pyridine hybrids reported moderate to potent anticancer activity against murine melanoma (B16F10) cell lines, with some compounds showing IC₅₀ values in the micromolar range. ijpca.orgresearchgate.net These findings suggest that the pyridine-1,2,4-triazole scaffold is a valuable starting point for the development of new anticancer therapies. researchgate.net
| Compound Series | Cancer Cell Line | Key Finding (IC₅₀) | Source |
|---|---|---|---|
| 1,2,4-Triazole-Pyridine Hybrids (TP1-TP7) | Murine Melanoma (B16F10) | IC₅₀ values ranged from 41.12µM to 61.11µM. | ijpca.orgresearchgate.net |
| ijpca.orgresearchgate.netamhsr.orgtriazolo[1,5-a]pyridinylpyridines (e.g., 1c, 2d) | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities observed. | nih.gov |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 (Breast Cancer), WRL-68 (Normal) | Some compounds showed promising anti-cancer activity with IC₅₀ values from 90.02 to 190.0 µg/mL on MCF-7. | amhsr.org |
Agrochemistry Research
In agrochemistry, the pyridine-1,2,4-triazole framework is integral to the development of new agents for crop protection. rjptonline.orgarkema.com The application of these compounds in agriculture aims to safeguard food production by controlling fungal diseases, weeds, and insect pests. rjptonline.orgnih.gov The 1,2,4-triazole ring is a well-known pharmacophore in commercial fungicides and herbicides. nih.gov
Pyridine-1,2,4-triazole derivatives are prominent in the development of agricultural fungicides. nih.gov Many commercial triazole fungicides, such as Difenoconazole, work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Research has focused on creating novel derivatives with improved efficacy and a broader spectrum of activity. For example, certain 1,2,4-triazole derivatives containing a pyridine moiety have shown excellent fungicidal activity against plant pathogens like Stemphylium lycopersici and Fusarium oxysporum. nih.gov One study reported a derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2), with a very low EC₅₀ value of 0.12 mg/L against Sclerotinia sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.gov
In addition to fungicidal properties, these hybrids have been explored as herbicides. researchgate.nettandfonline.com Studies have shown that some pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety exhibit good inhibition against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com
| Compound Derivative | Target Organism/Weed | Activity Noted (EC₅₀ / Inhibition) | Source |
|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | S. sclerotiorum, P. infestans, R. solani | Broad-spectrum activity with EC₅₀ values of 1.59, 0.46, and 0.27 mg/L respectively. | nih.gov |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | EC₅₀ value of 0.12 mg/L. | nih.gov |
| 1,2,4-Triazole derivatives containing pyridine (e.g., 5h) | Stemphylium lycopersici | Excellent inhibition (85.12%). | nih.gov |
| Triazole derivatives containing a pyrazole (B372694) moiety (e.g., 6f, 6g) | Lettuce and bentgrass | High herbicidal activity (80% inhibition). | researchgate.net |
| Pyrimidine derivatives containing 1,2,4-triazole | Brassica napus, Echinochloa crusgalli | Good inhibition activities. | tandfonline.com |
The search for new insecticides with improved safety profiles is a continuous effort in agrochemical research. rjptonline.org Derivatives of 1,2,4-triazole have been reported to possess insecticidal properties. researchgate.netresearchgate.net The pyridine ring is a core component of neonicotinoid insecticides, which are highly effective against a wide range of pests. nih.gov
Research into hybrids combining these two moieties has yielded promising results. Studies on novel 1,2,4-triazole derivatives containing trifluoroacetyl groups have demonstrated significant insecticidal activity against pests like the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). deepdyve.comproquest.com For example, at a concentration of 100 mg/L, certain derivatives caused mortality rates of over 90% in Nilaparvata lugens. proquest.com Similarly, functionalized pyridine derivatives have been tested for their toxicity against Aphis craccivora, with some compounds showing high insecticidal activity with LC₅₀ values as low as 0.080 mg/L. nih.gov These findings underscore the potential of pyridine-1,2,4-triazole hybrids as lead structures for the development of new and effective insecticides. rjptonline.orgnih.gov
Materials Science Research
The unique architecture of pyridine-1,2,4-triazole hybrid compounds, such as 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine, has positioned them as molecules of interest in materials science research. The presence of multiple nitrogen donor atoms from two distinct heterocyclic systems (pyridine and triazole) allows for the formation of stable, multidimensional structures when coordinated with metal ions. The flexible methylene (B1212753) bridge between the rings adds a degree of conformational adaptability, enabling the construction of diverse material architectures. Research has shown that related isomeric or analogous structures are valuable in creating advanced polymers, functional coatings, and crystalline materials like metal-organic frameworks. chemimpex.comnih.gov
Synthesis of Advanced Polymers and Coatings
The functional groups within pyridine-triazole hybrids offer several pathways for integration into polymeric materials. An isomer of the target compound, 2-(1H-1,2,4-triazol-3-yl)pyridine, has been noted for its utility in developing advanced polymers and coatings with enhanced durability. chemimpex.com The triazole and pyridine moieties can be leveraged to create materials with specific, tailored properties.
One major application is in the field of coordination polymers , which are inorganic-organic hybrid polymers formed by the self-assembly of metal ions and organic ligands. These materials can themselves be used as catalysts for other types of polymerization. dspaces.orgfiveable.mewikipedia.org Coordination polymers formed from transition metal salts and pyridine-triazole ligands can act as catalysts, for example, in the ring-opening polymerization of cyclic esters to produce biodegradable polyesters. mdpi.com The coordination of a monomer to the metal center within the polymer is a critical step in this catalytic cycle. dspaces.org
Another strategy involves incorporating these hybrid molecules into polymer matrices to form composite materials. For instance, metal-organic frameworks (MOFs) built from triazole-containing ligands have been embedded within polymer films to create proton-conducting mixed-matrix membranes, which are studied for their potential use in fuel cells.
Furthermore, the functional groups on pyridine-triazole compounds allow them to be grafted onto existing polymer backbones, creating new hybrid polymers with modified properties. This approach has been used to functionalize polymers like polyvinyl chloride, imparting new chemical characteristics derived from the attached heterocyclic rings. The development of such materials extends to applications like antifouling coatings, where the coordination chemistry of azoles with copper ions is a key area of research. researchgate.netmq.edu.au
Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound and its analogues to act as multitopic linkers is most prominently displayed in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These crystalline materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers). The specific geometry, flexibility, and coordination sites of the linker dictate the topology and properties of the resulting framework.
While direct studies on this compound are limited, extensive research on closely related ligands demonstrates the versatility of the pyridine-triazole motif. A key example is 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine , which contains the same core structural unit. nih.gov This ligand, featuring two triazol-1-ylmethyl arms, coordinates with metal ions to form defined crystal structures. nih.gov Other related ligands, such as 3,5-di(4H-1,2,4-triazol-4-yl)pyridine and 2-(1,2,4-1H-triazol-3-yl)pyridine, have been successfully used to synthesize a variety of coordination polymers with diverse dimensionalities and properties, including luminescence and chemical sensing. nih.govrsc.orgrsc.org
The coordination typically involves the N4 of the triazole ring and the nitrogen of the pyridine ring, bridging multiple metal centers to build up 1D, 2D, or 3D networks. nih.govrsc.org The resulting materials often exhibit properties like high thermal stability and porosity, making them suitable for applications in gas storage, catalysis, and as sensors for metal ions. alfa-chemistry.comacs.org
| Ligand | Metal Ion(s) | Framework Dimensionality | Key Findings/Properties | Reference |
|---|---|---|---|---|
| 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cu(I) | 2D and 3D Cationic MOFs | Highly stable in water; function as luminescent probes for Ce3+ ions. | nih.gov |
| 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine | N/A (Crystal structure of ligand) | N/A | Crystal structure determined; triazole rings are twisted relative to the pyridine plane. Precursor for triazolium salt. | nih.gov |
| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn, Fe, Co, Ni, Cu, Zn, Cd | 1D Coordination Polymers and 0D Complexes | Formation of homoleptic 1D polymers 1∞[M(pt)2]. The zinc polymer can be used to generate white-light emission. | rsc.org |
| 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine | Co, Zn, Cd | 2D and 3D | Frameworks exhibit varied topologies; Cd-based polymers show photoluminescence in the solid state. | rsc.org |
| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(II) | 3D | Forms mixed-ligand MOFs with thiophenedicarboxylate, showing structural diversity and guest-exchange properties. | acs.org |
Role as Precursors to N-Heterocyclic Carbenes
N-Heterocyclic Carbenes (NHCs) are a class of stable carbene molecules widely used as ligands in organometallic chemistry and as organocatalysts. nih.gov The precursors to these carbenes are typically heterocyclic salts, such as imidazolium (B1220033) or triazolium salts. acs.orgnih.gov
The compound this compound is a suitable starting material for the synthesis of 1,2,4-triazolium salts . nih.govacs.org The synthesis pathway involves the quaternization of one of the nitrogen atoms in the 1,2,4-triazole ring, typically the N4 atom, through alkylation (e.g., with an alkyl halide like iodomethane). This reaction has been demonstrated on the closely related compound 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, which readily reacts with iodomethane (B122720) to form the corresponding bis(triazolium) salt. nih.gov
Step 1: Quaternization The 1,2,4-triazole derivative is reacted with an alkylating agent (e.g., an alkyl halide, R-X) to form the stable 1,2,4-triazolium salt.
Step 2: Deprotonation The resulting triazolium salt is treated with a suitable base to remove the acidic proton from the C5 position of the triazole ring, generating the N-heterocyclic carbene. nih.govacs.org
The resulting 1,2,4-triazol-5-ylidene is a type of mesoionic carbene that can be used as a strong σ-donating ligand for transition metals or as a nucleophilic catalyst in various organic transformations. nih.govacs.org While less explored than their imidazolium-based counterparts, triazolium-derived NHCs are gaining attention for their unique electronic properties and catalytic activity. acs.orgnih.gov
Future Directions and Emerging Research Avenues for Pyridine 1,2,4 Triazole Hybrid Compounds
Exploration of Structure-Activity Relationships for Optimized Efficacy
A pivotal area of future research lies in the systematic exploration of Structure-Activity Relationships (SAR) to refine the therapeutic potential of pyridine-1,2,4-triazole hybrids. The goal is to understand how specific structural modifications influence biological activity, leading to the design of compounds with optimized efficacy and selectivity.
Researchers have initiated this process by creating small libraries of these hybrid compounds and testing their effectiveness. For instance, in the development of anticancer agents, a series of 1,2,4-triazole-pyridine hybrids were synthesized where the two rings were connected via a thio linkage to various substituted benzyl (B1604629) groups. ijpca.orgresearchgate.net Pharmacological testing against murine melanoma (B16F10) cancer cell lines revealed that the derivative 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine exhibited potent anticancer activity. ijpca.org This suggests that the nature and position of the substituent on the benzyl ring are critical for efficacy.
Future SAR studies will likely involve:
Systematic Substitution: Introducing a wide array of substituents (e.g., electron-donating and electron-withdrawing groups) onto both the pyridine (B92270) and any associated phenyl rings to map out the electronic and steric requirements for optimal target interaction. researchgate.net
Isomeric Variation: Investigating different isomers, such as those arising from the point of attachment on the pyridine ring or the specific nitrogen atom of the triazole involved in the linkage. mdpi.com These subtle changes can lead to significant differences in biological activity and physical properties like solubility. mdpi.com
An example of SAR exploration is presented in the table below, based on anti-tuberculosis activity.
| Compound Class | Western Region (Pyridine Substitution) | Southern Region (Benzyl Substitution) | Anti-Mtb Activity (MIC) |
| 1,2,4-Triazolyl Pyridines | 3-pyridyl | 4-nitrobenzyl | Potent (nanomolar) |
| 3-pyridyl | 4-chlorobenzyl | Moderate (micromolar) | |
| 2-pyridyl | 4-nitrobenzyl | Reduced Activity | |
| 4-pyridyl | 4-nitrobenzyl | Reduced Activity |
This table is a representative summary based on findings that show how substitutions on the pyridine and benzyl rings affect activity against Mycobacterium tuberculosis (Mtb). nih.gov The 3-pyridyl isomer consistently shows better activity, and nitro-substituents on the benzyl group confer high potency. nih.gov
Integration with Advanced Delivery Systems
While the intrinsic activity of pyridine-1,2,4-triazole compounds is crucial, their therapeutic success also depends on their pharmacokinetic properties, including solubility, stability, and ability to reach the target site. Future research will increasingly focus on integrating these compounds with advanced delivery systems to overcome these challenges.
Triazole derivatives are being explored for their use in drug delivery, and their rigid, planar structure can be an asset in designing delivery vehicles. acs.org Potential avenues for exploration include:
Nanoparticle Formulation: Encapsulating pyridine-triazole hybrids within nanoparticles can improve their solubility, protect them from premature degradation, and enable targeted delivery to cancer cells or infected tissues through mechanisms like the enhanced permeability and retention (EPR) effect.
Prodrug Strategies: Designing "responsive" or "pro-drug" versions of these compounds that are activated only under specific physiological conditions, such as the microenvironment of a tumor or the presence of a particular enzyme. researchgate.net This approach can minimize off-target effects and enhance therapeutic precision.
Conjugation to Targeting Moieties: Linking the pyridine-triazole scaffold to molecules that specifically recognize and bind to receptors overexpressed on cancer cells or pathogens. This could involve conjugation with antibodies, peptides, or other ligands to guide the drug to its intended target.
Novel Synthetic Routes for Sustainable Production
The translation of promising compounds from the laboratory to clinical use requires efficient, cost-effective, and environmentally friendly manufacturing processes. A key future direction is the development of novel and sustainable synthetic routes for pyridine-1,2,4-triazole hybrids.
Traditional multi-step batch syntheses often suffer from low yields and the use of hazardous solvents and reagents, making them unsuitable for large-scale production. chemrxiv.org Modern synthetic chemistry offers several innovative solutions:
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a highly efficient and regioselective method for creating 1,2,3-triazole rings, which can link pyridine-containing fragments to other molecular entities. nih.govnih.govnih.gov This method is known for its high yields, mild reaction conditions, and minimal byproducts. nih.gov
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including improved safety (especially when handling energetic intermediates), higher yields, and better process control. chemrxiv.orgrsc.org A metal-free, continuous-flow process has been developed for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating a highly selective and atom-economical approach that avoids chromatographic purification. chemrxiv.orgrsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and promote cleaner reactions by providing efficient energy transfer. researchgate.netmdpi.com The use of ultrasound has been shown to facilitate the one-pot synthesis of new ijpca.orgmdpi.comCurrent time information in Las Vegas, NV, US.triazolo[1,5-a]pyridine derivatives in high yields. researchgate.net
| Synthetic Method | Key Features | Compound Type | Reference |
| Click Chemistry | High efficiency, mild conditions, specific isomer formation. | Bicyclic pyridine-1,2,3-triazole hybrids. | nih.govnih.gov |
| Continuous-Flow | Improved safety, higher yields, sustainable, no chromatography. | 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. | chemrxiv.orgrsc.org |
| Ultrasound-Assisted | Short reaction times, high yields, green chemistry. | ijpca.orgmdpi.comCurrent time information in Las Vegas, NV, US.triazolo[1,5-a]pyridine derivatives. | researchgate.net |
| One-Pot Condensation | Simple, efficient, avoids isolating intermediates. | 1,2,4-triazoles linked to substituted benzyl groups. | ijpca.orgimpactfactor.org |
Broader Exploration of Biological Targets and Mechanisms of Action
Initial research has highlighted the potential of pyridine-1,2,4-triazole hybrids as anticancer and antimicrobial agents. ijpca.orgimpactfactor.org However, the structural versatility of this scaffold suggests that its therapeutic applications could be much broader. Future research will delve into new biological targets and elucidate the underlying mechanisms of action.
Emerging areas of investigation include:
Enzyme Inhibition: Derivatives have shown inhibitory activity against a range of enzymes critical to disease progression. This includes dihydrofolate reductase (DHFR) in microbes, p38 MAP kinase and aromatase in cancer pathways, and acetylcholinesterase in neurodegenerative diseases. nih.govresearchgate.netnih.govnih.gov Future work will involve screening these compounds against wider panels of kinases and other enzymes.
Neurodegenerative Diseases: Some pyridine-triazole compounds have been designed as dual-function ligands capable of chelating metal ions (like copper and zinc) and interacting with the amyloid-β (Aβ) peptide. researchgate.netresearchgate.net This approach aims to inhibit metal-induced Aβ aggregation, a key pathological event in Alzheimer's disease. researchgate.net
Anti-Tuberculosis Agents: A series of 3-thio-1,2,4-triazolyl pyridines have demonstrated potent and specific activity against Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed that nitro-containing analogs are prodrugs activated by the F420-dependent nitroreductase Ddn, similar to the TB drug pretomanid. nih.gov This opens an avenue for developing new anti-TB agents that can overcome existing resistance mechanisms. nih.gov
Antiviral and Anti-inflammatory Activity: The 1,2,4-triazole (B32235) nucleus is associated with a wide range of biological activities, including antiviral and anti-inflammatory properties, which remain relatively unexplored for this specific hybrid class. ijpca.orgnih.gov
Synergistic Effects with Other Active Compounds
A powerful strategy in modern medicine is combination therapy, where two or more drugs are used to achieve a synergistic effect, resulting in greater efficacy and a reduced likelihood of drug resistance. Researchers are beginning to focus on developing pyridine-1,2,4-triazole derivatives as part of synergistic combinations. ijpca.org
The core idea is to combine two or more active biomolecules or ligands to create novel derivatives with superior pharmacological action. ijpca.orgresearchgate.net The triazole ring is an attractive linker for this purpose because it is metabolically stable and can connect different pharmacophores to create bifunctional compounds. ijpca.org
Future research in this area will likely focus on:
Hybrid Molecules with Dual Action: Designing single molecules that incorporate a pyridine-triazole moiety along with another distinct pharmacophore. For example, creating hybrids of pyridine-triazoles and Schiff bases to develop potent antimicrobial agents that may act on multiple targets. nih.gov
Combination with Known Drugs: Investigating the in vitro and in vivo effects of administering a pyridine-triazole compound alongside established chemotherapeutic or antimicrobial agents. This could reveal synergistic interactions that allow for lower doses of each drug, thereby reducing toxicity.
Overcoming Drug Resistance: Combining a pyridine-triazole agent that has a novel mechanism of action with a conventional drug to which pathogens or cancer cells have developed resistance. The novel agent may be able to re-sensitize the cells to the conventional drug or provide an alternative pathway for cell death.
Q & A
Advanced Question
- UV-Vis titration : Monitor metal coordination (e.g., Cu²+ or Zn²+) via absorbance shifts (λmax 250–300 nm) .
- Electrochemical analysis : Use cyclic voltammetry to detect redox-active complexes (e.g., triazole-Cu(I) adducts) .
- EPR spectroscopy : Characterize paramagnetic species in enzyme active sites (e.g., Fe³+ in peroxidases) .
How can researchers differentiate the compound’s activity from structurally similar triazolopyridine derivatives?
Basic Question
- Comparative SAR : Test analogs like 1,2,3-triazolo[1,5-a]pyridines or methyl-substituted variants .
- Crystallographic comparison : Analyze bond lengths (e.g., triazole N–N vs. C–N) to explain reactivity differences .
- Biological profiling : Screen against diverse targets (e.g., cancer cell lines, bacterial strains) to identify selectivity patterns .
What strategies are recommended for stabilizing the compound in aqueous solutions during biological assays?
Advanced Question
- Co-solvent systems : Use 10% DMSO/PBS to enhance solubility while minimizing aggregation .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- pH optimization : Maintain pH 7.4 to prevent hydrolysis of the triazole ring .
How can mechanistic studies elucidate the role of the triazole-methylpyridine motif in enzyme inhibition?
Advanced Question
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
- Site-directed mutagenesis : Modify enzyme active sites (e.g., His→Ala mutations) to test hydrogen-bonding hypotheses .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in catalysis .
What theoretical frameworks are critical for linking the compound’s electronic properties to its reactivity in synthetic pathways?
Advanced Question
- Frontier Molecular Orbital (FMO) theory : Correlate HOMO localization on the triazole ring with nucleophilic attack susceptibility .
- Hammett linear free-energy relationships : Use σ values to predict substituent effects on reaction rates .
- DFT-based transition state modeling : Identify energy barriers in key steps (e.g., cycloaddition or alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
